

Spectroscopic and Synthetic Profile of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

Cat. No.: B3265802

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For researchers, scientists, and professionals in drug development, this document provides a concise yet comprehensive overview of the spectroscopic data and synthetic protocols for the versatile heterocyclic building block, **2-Nitrothiophene-3-carbaldehyde**. This guide presents key analytical data in a structured format and outlines the experimental procedures for its synthesis and characterization, facilitating its application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The structural elucidation of **2-Nitrothiophene-3-carbaldehyde** is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized in the tables below for ease of reference and comparison.

Table 1: NMR Spectroscopic Data



Nucleus	Chemical Shift (δ) ppm	Description
¹ H NMR	~9.8–10.0	Singlet, Aldehyde proton (- CHO)
~7.5–8.5	Multiplet, Thiophene ring protons	
¹³ C NMR	~185	Aldehyde carbonyl carbon

Note: Predicted values based on typical ranges for similar structures. Experimental data from primary literature should be consulted for precise values.

Table 2: IR and Mass Spectrometry Data

Technique	Key Spectral Markers	
FT-IR ~1700 cm ⁻¹ (Aldehyde C=O stretch)		
~1530 cm ⁻¹ (Asymmetric NO ₂ stretch)		
Mass Spec.	m/z 171 (Molecular ion peak [M+])	

Experimental Protocols

The following sections detail the synthetic and analytical procedures for **2-Nitrothiophene-3-carbaldehyde**.

Synthesis of 2-Nitrothiophene-3-carbaldehyde

A common and effective method for the synthesis of **2-Nitrothiophene-3-carbaldehyde** involves the nitration of **3-thiophenecarbaldehyde**.

Materials:

- 3-Thiophenecarbaldehyde
- Fuming Nitric Acid
- Acetic Anhydride



- Glacial Acetic Acid
- Ice
- · Petroleum Ether

Procedure:

- A solution of 3-thiophenecarbaldehyde in acetic anhydride is prepared.
- A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.
- The nitric acid solution is added dropwise to the thiophene derivative solution while maintaining a low temperature (typically below 0°C) with an ice-salt bath.
- After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.
- The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
- The crude 2-Nitrothiophene-3-carbaldehyde is collected by filtration, washed with cold water, and dried.
- Purification is achieved by recrystallization from a suitable solvent, such as petroleum ether.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of purified **2-Nitrothiophene-3-carbaldehyde** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,



tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR
 (Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, a KBr pellet
 can be prepared by grinding the sample with potassium bromide and pressing it into a thin
 disk.
- Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

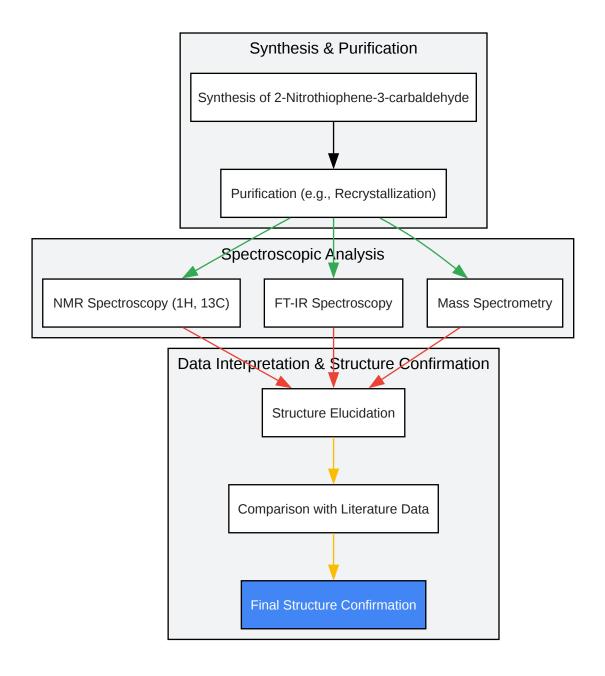
Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule.
- Data Acquisition: The mass spectrometer is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **2-Nitrothiophene-3-carbaldehyde**.





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Caption: Workflow of Synthesis and Spectroscopic Characterization.

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